molecular formula C19H22ClN3O3S B2983310 3-chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396808-36-8

3-chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2983310
CAS RN: 1396808-36-8
M. Wt: 407.91
InChI Key: RICFVVCJCIVJGS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Metabolic Pathways and Selectivity in Cereal Crops

Research has highlighted the importance of metabolic pathways in determining the selectivity of herbicides like chlorsulfuron, a compound closely related to 3-chloro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, in cereal crops. Cereal plants such as wheat, oats, and barley can rapidly metabolize chlorsulfuron into inactive products, showcasing a biological mechanism for herbicide selectivity. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).

Herbicide Mode of Action

Further studies on chlorsulfuron's mode of action reveal that it inhibits plant cell division within hours of application, leading to significant reductions in plant growth. This action is not associated with alterations in photosynthesis, respiration, or protein synthesis, indicating a specific inhibition pathway that could provide insights into the development of targeted herbicides (Ray, 1982).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its structure, it could be of interest in the field of medicinal chemistry, particularly if the pyrrolidine ring and the benzenesulfonamide group confer specific biological activities .

properties

IUPAC Name

3-chloro-2-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-14-17(20)5-2-6-18(14)27(25,26)22-12-15-7-10-23(11-8-15)19(24)16-4-3-9-21-13-16/h2-6,9,13,15,22H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICFVVCJCIVJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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